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Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

Cat. No.: B15258091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for

a vast array of biologically active compounds.[1] Among its many derivatives, the 2-

aminoimidazole (2-AI) scaffold has garnered significant attention, largely due to its prevalence

in marine natural products, such as oroidin and bromoageliferin, which exhibit a wide spectrum

of pharmacological activities.[2] These activities include potent antibiofilm, antimicrobial, and

anticancer properties. The 2-AI moiety is often considered a bioisostere of guanidine,

acylguanidine, and other functional groups, offering favorable physicochemical properties for

drug design. This guide provides an in-depth technical overview of a specific synthetic

derivative, 1-butyl-1H-imidazol-2-amine, covering its nomenclature, physicochemical

properties, synthesis, and potential biological activities based on the broader class of 2-

aminoimidazole compounds.

IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is 1-butyl-1H-imidazol-2-amine. The structure

consists of a five-membered imidazole ring, which is an aromatic heterocycle containing two

nitrogen atoms. An amine group is substituted at the 2-position, and a butyl group is attached

to one of the nitrogen atoms (position 1). The presence of the butyl group significantly

influences the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.
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Physicochemical Properties
Specific experimental data for 1-butyl-1H-imidazol-2-amine is not readily available in the

literature. However, based on the properties of related N-alkylated imidazoles and the 2-

aminoimidazole core, the following properties can be predicted.

Property
Predicted
Value/Characteristic

Rationale

Molecular Formula C₇H₁₃N₃ Based on chemical structure

Molecular Weight 139.20 g/mol Based on chemical formula

Appearance
Likely a white to pale yellow

solid

Based on parent 2-

aminoimidazole

Solubility

Soluble in organic solvents

(e.g., methanol, ethanol,

DMSO); limited solubility in

water

The butyl chain increases

lipophilicity

pKa ~7-8 for the imidazolium ion

Alkylation on the imidazole

nitrogen does not significantly

alter the pKa of the 2-

aminoimidazole moiety.[3]

Synthesis and Experimental Protocols
The synthesis of 1-butyl-1H-imidazol-2-amine can be achieved through the N-alkylation of 2-

aminoimidazole. This is a common and effective method for preparing N-substituted imidazole

derivatives. The general approach involves the reaction of 2-aminoimidazole with an

appropriate alkylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a

base.

Experimental Protocol: N-Alkylation of 2-aminoimidazole
This protocol describes a general method for the synthesis of 1-butyl-1H-imidazol-2-amine.

Materials:
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2-aminoimidazole sulfate (or free base)

1-Bromobutane

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Hexane

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-aminoimidazole (1.0 equivalent) in anhydrous DMF, add a base such as

potassium carbonate (2.0 equivalents).

Stir the suspension at room temperature for 30 minutes.

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into cold water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl

acetate in hexane as the eluent, to afford the pure 1-butyl-1H-imidazol-2-amine.

Characterization: The structure of the final product should be confirmed by spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Synthetic workflow for 1-butyl-1H-imidazol-2-amine.
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Biological Activity and Potential Applications
While specific studies on 1-butyl-1H-imidazol-2-amine are limited, the broader class of 2-

aminoimidazole derivatives exhibits a range of significant biological activities.
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Biological Activity Description Potential Application

Antibiofilm

2-AI derivatives are known to

inhibit biofilm formation and

disperse existing biofilms in a

variety of pathogenic bacteria,

including Pseudomonas

aeruginosa and

Staphylococcus aureus.[4]

They can also resensitize

multidrug-resistant bacteria to

conventional antibiotics.[4]

Adjuvant therapy for persistent

bacterial infections, particularly

those associated with medical

devices.

Antimicrobial

Some N-alkylated imidazole

derivatives show direct

antibacterial activity, with

efficacy often increasing with

the length of the alkyl chain up

to a certain point.[5]

Development of new

antibacterial agents to combat

resistant strains.

Anticancer

Certain benzimidazole

derivatives, which share the

imidazole core, have shown

significant antiproliferative

activity in various human

cancer cell lines.[6] The

mechanism often involves

interaction with nucleic acids or

inhibition of key enzymes like

topoisomerase.

Development of novel

chemotherapeutic agents.

Enzyme Inhibition

2-aminoimidazole-containing

compounds have been shown

to inhibit enzymes such as

human arginase I, which is

implicated in inflammatory

diseases like asthma.[3]

Therapeutic agents for

inflammatory and immune-

related disorders.
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Mechanism of Action and Signaling Pathways
A primary mechanism by which 2-aminoimidazole compounds exert their antibiofilm activity is

through the modulation of bacterial two-component signaling (TCS) systems.[4] TCSs are

crucial for bacteria to sense and respond to environmental changes, and they play a key role in

regulating virulence, biofilm formation, and antibiotic resistance.[4] The 2-AI compounds are

thought to interfere with the function of response regulator proteins within these pathways.
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Bacterial two-component signaling (TCS) pathway modulation.

In this pathway, an external signal is detected by a membrane-bound histidine kinase, which

then autophosphorylates. This phosphate group is subsequently transferred to a cognate

response regulator in the cytoplasm. The phosphorylated response regulator then typically

binds to DNA to either activate or repress the transcription of target genes, which are often

involved in biofilm formation and virulence. 2-aminoimidazole compounds are proposed to

interfere with this process, disrupting the signaling cascade and preventing the bacteria from

adopting a biofilm lifestyle.

Conclusion
1-butyl-1H-imidazol-2-amine is a synthetically accessible derivative of the pharmacologically

significant 2-aminoimidazole scaffold. While direct biological data for this specific compound is

sparse, the extensive research on related molecules suggests its potential as a valuable probe
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for exploring biological activities, particularly as an antibiofilm agent. The synthetic route is

straightforward, and the compound's physicochemical properties can be tailored by modifying

the alkyl substituent. Further investigation into 1-butyl-1H-imidazol-2-amine and similar

derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action,

contributing to the development of new strategies for combating bacterial resistance and other

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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